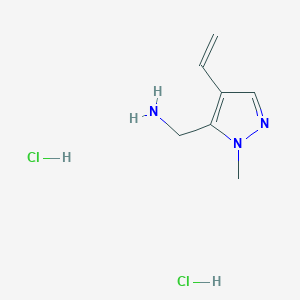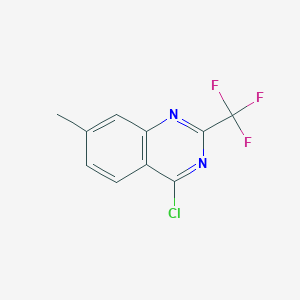
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-2-nitroaniline and 2,2,2-trifluoroacetophenone.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinazoline ring.
Functional Group Introduction: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Small-scale production using batch reactors where the reaction conditions are carefully controlled.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines.
科学研究应用
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-quinazoline
Uniqueness
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
属性
分子式 |
C10H6ClF3N2 |
|---|---|
分子量 |
246.61 g/mol |
IUPAC 名称 |
4-chloro-7-methyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 |
InChI 键 |
OEQFONHTVCAODC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


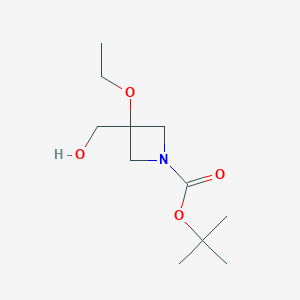

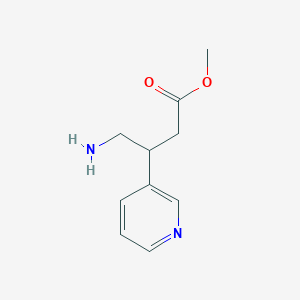
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
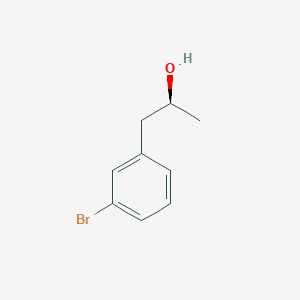
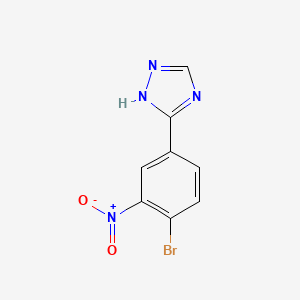
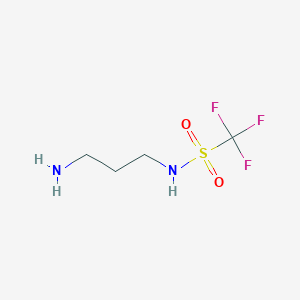
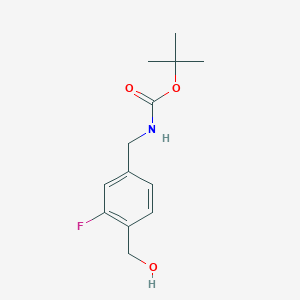
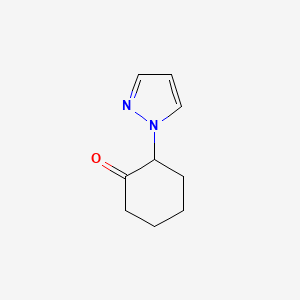

![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
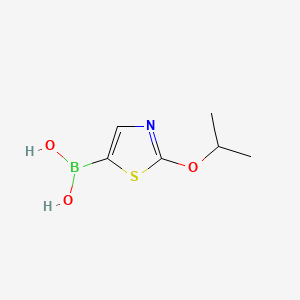
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
